molecular formula C34H28Cl4N6O3 B5365651 dione

dione

Cat. No.: B5365651
M. Wt: 710.4 g/mol
InChI Key: RLIKATWJJBOXFR-DEDYPNTBSA-N
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Description

Dione compounds, characterized by the presence of two carbonyl groups (C=O) within their molecular structure, are a versatile class of organic compounds. These compounds are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The most common this compound compounds include isoindoline-1,3-dione, indane-1,3-dione, and thiazolidinethis compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound compounds often involves large-scale batch or continuous processes. For example, the production of isoindoline-1,3-dione derivatives may involve the use of high-pressure reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Dione compounds can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction of this compound compounds can lead to the formation of alcohols or amines.

    Substitution: this compound compounds can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Dione compounds can be compared with other similar compounds based on their structure and reactivity:

List of Similar Compounds

  • Phthalimide
  • Indanone
  • Thiazolidine-2,4-dione

Properties

IUPAC Name

3-[2-[(7E)-3-(2,4-dichlorophenyl)-7-[(2,4-dichlorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl]-5-(2,6-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28Cl4N6O3/c1-17-5-3-6-18(2)30(17)43-33(46)29-32(34(43)47)42(41-39-29)16-27(45)44-31(23-12-11-22(36)15-26(23)38)24-8-4-7-20(28(24)40-44)13-19-9-10-21(35)14-25(19)37/h3,5-6,9-15,24,29,31-32H,4,7-8,16H2,1-2H3/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIKATWJJBOXFR-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)N4C(C5CCCC(=CC6=C(C=C(C=C6)Cl)Cl)C5=N4)C7=C(C=C(C=C7)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)N4C(C5CCC/C(=C\C6=C(C=C(C=C6)Cl)Cl)/C5=N4)C7=C(C=C(C=C7)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28Cl4N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

710.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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